molecular formula C12H16FNO2 B7973885 N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide

Cat. No.: B7973885
M. Wt: 225.26 g/mol
InChI Key: SSWVYDFXIPCMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide is an organic compound with the molecular formula C12H16FNO2. This compound is characterized by the presence of a benzamide core substituted with an ethyl group, a fluorine atom, a hydroxyl group, and an isopropyl group. It is a derivative of benzamide, which is known for its diverse applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzoic acid, ethylamine, and isopropylamine.

    Formation of Benzamide Core: The 5-fluoro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with ethylamine and isopropylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including its potential as an anti-inflammatory or anticancer agent.

    Chemical Biology: It is used in chemical biology research to study enzyme interactions and molecular pathways.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein-coupled receptors (GPCRs).

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-5-fluoro-2-hydroxybenzamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    N-ethyl-2-hydroxy-N-(propan-2-yl)benzamide: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.

    N-ethyl-5-fluoro-N-(propan-2-yl)benzamide: Lacks the hydroxyl group, which may alter its solubility and chemical behavior.

Uniqueness

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-ethyl-5-fluoro-2-hydroxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-4-14(8(2)3)12(16)10-7-9(13)5-6-11(10)15/h5-8,15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWVYDFXIPCMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.